molecular formula C66H41F6N3O8P2S2 B8268350 N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide

N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8268350
M. Wt: 1244.1 g/mol
InChI Key: NHLSPGZBDKASMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide typically involves multi-step organic reactions. These steps may include:

  • Formation of the dioxaphosphepin ring system.
  • Introduction of the diphenyl groups.
  • Attachment of the trifluoromethylsulfonyl group.
  • Final assembly of the complete molecule under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography.
  • Scaling up the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form new functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate.
  • Reducing agents like lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other dioxaphosphepin derivatives, trifluoromethylsulfonyl compounds, and diphenyl-substituted molecules.

    Uniqueness: The combination of multiple functional groups and aromatic rings in this compound provides unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H41F6N3O8P2S2/c67-65(68,69)86(76,77)74-84(80-61-53(41-21-5-1-6-22-41)37-45-29-13-17-33-49(45)57(61)58-50-34-18-14-30-46(50)38-54(62(58)81-84)42-23-7-2-8-24-42)73-85(75-87(78,79)66(70,71)72)82-63-55(43-25-9-3-10-26-43)39-47-31-15-19-35-51(47)59(63)60-52-36-20-16-32-48(52)40-56(64(60)83-85)44-27-11-4-12-28-44/h1-40,73H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLSPGZBDKASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=CC=C1)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H41F6N3O8P2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1244.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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